molecular formula C19H17N5O3 B612128 Serabelisib CAS No. 1268454-23-4

Serabelisib

货号 B612128
CAS 编号: 1268454-23-4
分子量: 363.377
InChI 键: BLGWHBSBBJNKJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Serabelisib, also known as TAK-117 or MLN1117, is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha isoform with potential antineoplastic activity . It selectively inhibits PI3K alpha kinase, including mutations of PIK3CA, in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K alpha-expressing tumor cells .


Molecular Structure Analysis

Serabelisib has a molecular formula of C19H17N5O3 and a molecular weight of 363.4 g/mol . Its IUPAC name is [6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone .


Physical And Chemical Properties Analysis

Serabelisib has a molecular formula of C19H17N5O3 and a molecular weight of 363.4 g/mol . Its IUPAC name is [6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone .

科学研究应用

1. Treatment of Advanced Solid Tumors with PIK3CA Mutations Serabelisib is being studied for its potential in treating advanced solid tumors with PIK3CA mutations . The safety and scientific validity of this study is the responsibility of the study sponsor and investigators . This study will evaluate the feasibility of optimizing the safety and tolerability of serabelisib when combined with an Insulin Suppressing Diet (ISD) and with or without nab-paclitaxel with a goal of reducing side effects and enhancing anticancer activity .

Combination with Insulin Suppressing Diet

Another application of Serabelisib is its combination with an Insulin Suppressing Diet (ISD). This combination is being studied to optimize the safety and tolerability of serabelisib, with a goal of reducing side effects and enhancing anticancer activity .

Regulation of GSDMD-mediated Pyroptosis

Serabelisib has been found to regulate GSDMD-mediated pyroptosis in hepatoma cells via the PI3K/Akt/E-cadherin signaling pathway . This could potentially open up new avenues for cancer treatment.

Regulation of Apoptosis

In addition to regulating pyroptosis, Serabelisib also regulates apoptosis in hepatoma cells . This could have significant implications for the treatment of liver cancer.

Regulation of Cell Migration

Serabelisib has been found to regulate the migration of hepatoma cells . This could potentially help in controlling the spread of cancer cells.

Inhibition of Cell Proliferation

Serabelisib has been shown to inhibit the proliferation of HepG2 and HuH-6 cells . This could potentially help in controlling the growth of cancer cells.

安全和危害

The combination of sapanisertib, serabelisib, and paclitaxel was found to be safe and efficacious in a phase I trial of heavily pretreated patients . There were few serious adverse events, and most side effects were managed with routine supportive care interventions .

未来方向

The development of PI3K inhibitors, including Serabelisib, has evolved considerably over the last two decades . Despite the extraordinary progress in the field, there are still many questions surrounding the clinical use of PI3K inhibitors . Future research will likely focus on improving the therapeutic index of these inhibitors and unveiling the full potential of PI3K inhibition in cancer therapy .

属性

IUPAC Name

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGWHBSBBJNKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serabelisib

CAS RN

1268454-23-4
Record name Serabelisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serabelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SERABELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Serabelisib?

A1: Serabelisib is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. [, , ] It exerts its anti-tumor activity by binding to and inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, contributing to uncontrolled cell growth, survival, and metastasis. [, ]

Q2: What is the impact of Serabelisib on cancer cells according to in vitro studies?

A2: Studies using liver cancer cell lines (HepG2 and HuH-6) demonstrated that Serabelisib treatment resulted in:

  • Reduced cell proliferation and viability: This was evident through decreased colony formation, slower proliferation rates measured by EdU assay, and reduced cell viability in CCK-8 assays. []
  • Cell cycle arrest and apoptosis induction: Serabelisib treatment led to a decrease in the number of cells in the G2 and S phases, indicating cell cycle arrest. Additionally, it increased the number of apoptotic bodies and the overall rate of apoptosis. []
  • Inhibition of migration and invasion: Serabelisib effectively reduced the migratory and invasive capabilities of the liver cancer cells. []

Q3: How does Serabelisib affect the expression of genes and proteins related to cancer progression?

A3: Treatment with Serabelisib led to the following changes in gene and protein expression:

  • Downregulation of the PI3K/AKT signaling pathway: This confirmed the on-target activity of Serabelisib. []
  • Upregulation of apoptosis and pyroptosis-promoting genes: This supports the observed increase in apoptotic cell death. []
  • Upregulation of genes that inhibit epithelial-mesenchymal transition (EMT): This explains the reduced migration and invasion observed in the in vitro studies. []

Q4: Has Serabelisib been investigated in combination with other anti-cancer therapies?

A4: Yes, research has explored the synergistic potential of Serabelisib in combination with other anti-cancer agents:

  • Paclitaxel: Phase 1 trials have investigated the safety and efficacy of Serabelisib in combination with Sapanisertib (a TORC 1/2 inhibitor) and Paclitaxel in patients with advanced ovarian, endometrial, or breast cancer. These studies suggest promising clinical activity and a manageable safety profile for the combination, particularly in patients with PI3K/AKT/mTOR pathway mutations. [, , ] Notably, clinical benefit was observed even in patients with prior resistance to Paclitaxel or mTOR inhibitors. []
  • Canagliflozin: A Phase 1b/2 study is currently underway to evaluate the safety and efficacy of Serabelisib in combination with Canagliflozin (a sodium-glucose co-transporter 2 inhibitor) in patients with advanced solid tumors. []

Q5: Are there any factors known to influence the pharmacokinetics of Serabelisib?

A5: A clinical biopharmaceutics study in healthy subjects revealed that:

  • Intragastric pH: Co-administration with lansoprazole, a proton pump inhibitor that increases gastric pH, substantially reduced the bioavailability of Serabelisib. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。